Estradiol enanthate is derived from natural sources through chemical modification. It is classified under the category of steroid hormones and specifically as a C17β fatty acid ester of estradiol. This classification places it among other estrogen esters like estradiol valerate and estradiol cypionate, which are utilized for similar therapeutic purposes .
The synthesis of estradiol enanthate typically involves the esterification of estradiol with enanthic acid (also known as heptanoic acid). This reaction is facilitated by dehydrating agents such as dicyclohexylcarbodiimide, which helps in forming the ester bond while preventing hydrolysis. The reaction is conducted under anhydrous conditions to optimize yield and purity.
In industrial settings, the synthesis is scaled up to ensure high production efficiency. The process includes purification steps such as recrystallization and chromatography to eliminate impurities, ensuring that the final product meets pharmaceutical standards.
Estradiol enanthate has a complex molecular structure characterized by its steroid backbone. The molecular formula is with a molecular weight of approximately 362.51 g/mol. The compound features a heptanoate side chain at the C17 position, contributing to its lipophilicity and prolonged action within the body.
The structure can be represented as follows:
This structural modification allows for enhanced absorption and retention in adipose tissue, leading to sustained estrogenic effects .
Estradiol enanthate undergoes several chemical reactions:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems.
Estradiol enanthate functions primarily by binding to estrogen receptors in target tissues, leading to various biological responses. Upon administration, it is metabolized into active forms that exert estrogenic effects on tissues such as breast, uterus, and bone.
The mechanism involves:
These properties are essential for its formulation in injectable solutions used in clinical settings.
Estradiol enanthate has diverse applications across various fields:
Chemical Identifiers
The compound features a steroid nucleus with a heptanoic acid ester at the C17β position, increasing its lipophilicity relative to estradiol (log P: ~7.5 vs. ~4.0). This modification reduces aqueous solubility but enhances solubility in oil-based injectable vehicles. X-ray crystallography confirms the trans fusion of rings A/B and C/D, with the enanthate ester adopting an equatorial configuration [2] [7].
Table 1: Synonyms and Registry Identifiers
Identifier Type | Value |
---|---|
Systematic Name | Estradiol 17β-heptanoate |
Common Abbreviations | EEn, E2-EN, EE |
CAS Number | 4956-37-0 |
UNII | PAP315WZIA |
PubChem CID | 21070 |
Brand Names | Perlutal, Topasel, Unalmes |
Synthesis and Early ResearchEstradiol enanthate was first synthesized in 1954 via esterification of estradiol with heptanoyl chloride in pyridine. Initial pharmacological screening in ovariectomized rats demonstrated prolonged estrogenic activity, with uterine weight stimulation persisting for 15–20 days post-injection—significantly longer than estradiol benzoate (3–5 days) [2] [7].
Contraceptive DevelopmentIn 1964, researchers at Squibb (now Pfizer) pioneered its use as a monthly injectable contraceptive by combining it with the progestin dihydroxyprogesterone acetophenide (DHPA). Clinical trials demonstrated:
Table 2: Key Historical Milestones
Year | Event |
---|---|
1954 | First synthesis reported |
1964 | First contraceptive trials (EEn + DHPA) |
1970s | Marketed in Latin America as Perlutal (10 mg EEn + 150 mg DHPA) |
1980s | Pharmacokinetic characterization in humans completed |
2020s | Adopted off-label in transfeminine hormone therapy |
Mechanistic InsightsEarly radiolabeled studies (³H-EEn) in primates confirmed:
Structural TaxonomyEstradiol enanthate belongs to the C17β-aliphatic ester class of estrogen derivatives. Its heptanoate chain (7 carbons) positions it between:
Duration-Action RelationshipsIntramuscular pharmacokinetics vary predictably with ester chain length:
Table 3: Pharmacokinetic Comparison of Estradiol Esters (10 mg IM Dose)
Ester | Chain Length | Tmax (days) | Duration (days) | Lipophilicity (Log P) |
---|---|---|---|---|
Benzoate | Aromatic | 2–3 | 3–6 | 5.8 |
Valerate | C5 | 3–5 | 7–8 | 6.2 |
Enanthate | C7 | 3–8 | 20–30 | 7.5 |
Undecylate | C11 | 10–14 | 40–60 | 9.1 |
Bioidentical StatusUnlike synthetic estrogens (e.g., ethinylestradiol), estradiol enanthate yields unmodified 17β-estradiol upon hydrolysis. This qualifies it as a "bioidentical" estrogen, as the released hormone is structurally identical to endogenous human estradiol [2] [5] [7].
Formulation ClassificationEstradiol enanthate is exclusively formulated as:
Table 4: Estradiol Enanthate in the Estrogen Classification System
Category | Examples | Distinguishing Features |
---|---|---|
Native Hormones | 17β-Estradiol, Estrone | Minimal oral bioavailability |
Synthetic Derivatives | Ethinylestradiol, Mestranol | 17α-alkynyl group; hepatic stability |
C17β-Ester Prodrugs | Enanthate, Valerate, Cypionate | Hydrolyzed to bioidentical estradiol |
Conjugated Estrogens | Equine sulfates (Premarin) | Mixed sulfate esters; non-human sources |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1